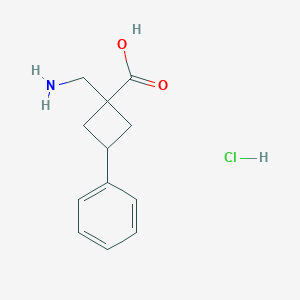
1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid hydrochloride is a compound of significant interest in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an aminomethyl group and a phenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through cyclopropanation reactions involving diazo compounds, ylides, or carbene intermediates.
Substitution Reactions:
Phenyl Group Addition: The phenyl group can be introduced via Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and substitution reactions, followed by purification steps to obtain the hydrochloride salt form. The use of non-aqueous organic solvents and epoxides can aid in the efficient removal of chloride ions, resulting in the precipitation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Gabapentin: 1-(Aminomethyl)-1-cyclohexaneacetic acid;hydrochloride, used in the treatment of neurological disorders.
Phenylalanine Derivatives: Compounds with similar phenyl group substitutions, used in various biochemical studies.
Uniqueness: 1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid hydrochloride is unique due to its cyclobutane ring structure, which imparts rigidity and distinct chemical properties compared to other similar compounds. This structural feature enhances its stability and specificity in binding to molecular targets.
Properties
IUPAC Name |
1-(aminomethyl)-3-phenylcyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-8-12(11(14)15)6-10(7-12)9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYZSYFXKNFGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2716118.png)
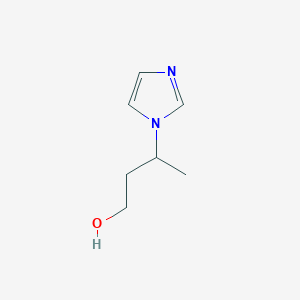
![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2716122.png)
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B2716125.png)
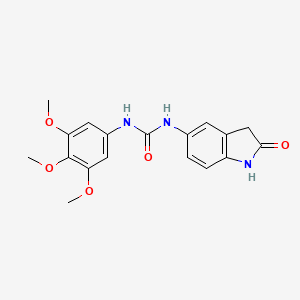
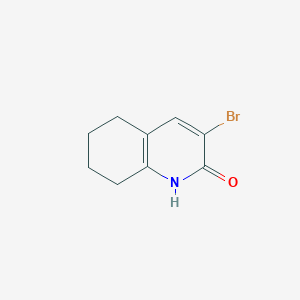
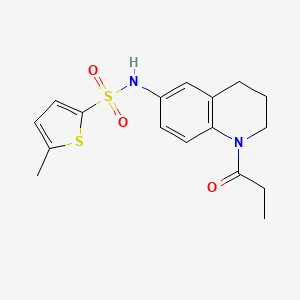
![Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate](/img/structure/B2716133.png)
![4-fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2716136.png)
![4-Cyclobutyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2716137.png)
![3-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716138.png)
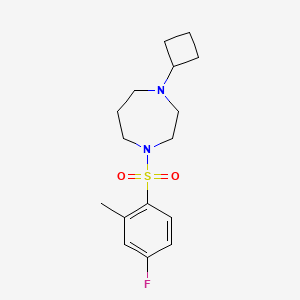
![dimethyl({[3-(6-propoxypyridazin-3-yl)phenyl]sulfamoyl})amine](/img/structure/B2716140.png)
![2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide](/img/structure/B2716141.png)
